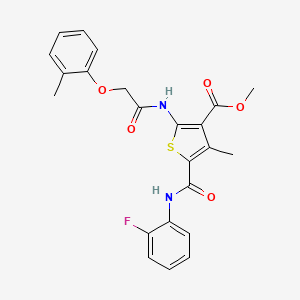
1-(3,4-Dibromothiophen-2-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dibromothiophen-2-yl)pentan-1-one is an organic compound with the molecular formula C9H10Br2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine atoms at the 3 and 4 positions of the thiophene ring makes this compound particularly interesting for various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one typically involves the bromination of thiophene followed by a Friedel-Crafts acylation reaction. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The acylation step involves the reaction of the brominated thiophene with pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dibromothiophen-2-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding thiophene derivative.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene derivatives.
Substitution: Amino or thiol-substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Dibromothiophen-2-yl)pentan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dibromothiophen-2-yl)pentan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The bromine atoms can facilitate interactions with biological molecules, enhancing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Bromothiophen-2-yl)pentan-1-one
- 1-(4-Bromothiophen-2-yl)pentan-1-one
- 1-(3,4-Dichlorothiophen-2-yl)pentan-1-one
Uniqueness
1-(3,4-Dibromothiophen-2-yl)pentan-1-one is unique due to the presence of two bromine atoms on the thiophene ring, which can significantly influence its chemical reactivity and biological activity compared to its mono-brominated or chlorinated counterparts .
Propiedades
Fórmula molecular |
C9H10Br2OS |
|---|---|
Peso molecular |
326.05 g/mol |
Nombre IUPAC |
1-(3,4-dibromothiophen-2-yl)pentan-1-one |
InChI |
InChI=1S/C9H10Br2OS/c1-2-3-4-7(12)9-8(11)6(10)5-13-9/h5H,2-4H2,1H3 |
Clave InChI |
JTPXXBZXEBHJDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1=C(C(=CS1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12069078.png)

![(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione](/img/structure/B12069082.png)



![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)



